molecular formula C17H19NO2 B495799 N-ethyl-4-(2-phenylethoxy)benzamide

N-ethyl-4-(2-phenylethoxy)benzamide

Cat. No.: B495799
M. Wt: 269.34g/mol
InChI Key: KJVVGSNECYUZHO-UHFFFAOYSA-N
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Description

N-ethyl-4-(2-phenylethoxy)benzamide is a benzamide derivative characterized by a phenylethoxy substituent at the para position of the benzamide core and an ethyl group attached to the nitrogen atom. The phenylethoxy group likely contributes to hydrophobic interactions in binding pockets, while the ethyl substituent may influence metabolic stability and solubility .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-ethyl-4-(2-phenylethoxy)benzamide

InChI

InChI=1S/C17H19NO2/c1-2-18-17(19)15-8-10-16(11-9-15)20-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,18,19)

InChI Key

KJVVGSNECYUZHO-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,6-Dimethylphenyl)-4-(2-phenylethoxy)benzamide (CAS 881627-83-4)

  • Structural Differences : The nitrogen atom is substituted with a 2,6-dimethylphenyl group instead of ethyl.

N-ethyl-4-(pyridin-4-yl)benzamide Derivatives (ROCK1 Inhibitors)

  • Structural Differences : The phenylethoxy group is replaced with a pyridinyl ring.
  • Biological Activity : These compounds exhibit potent ROCK1 inhibition, with pIC50 values exceeding 8.0. CoMFA and CoMSIA models indicate that electrostatic and steric interactions drive binding, with pyridinyl groups forming critical hydrogen bonds (e.g., with residue M156 in ROCK1) .
  • Pharmacokinetics : ADME/Tox profiles show acceptable bioavailability and low synthetic accessibility (SA) scores (<5), suggesting feasible synthesis. In contrast, the phenylethoxy group in N-ethyl-4-(2-phenylethoxy)benzamide may reduce metabolic stability due to increased hydrophobicity .

Antioxidant Benzamide Derivatives

  • Example Compounds: A8 (N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide): 86.6% inhibition in antioxidant assays. H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide): 87.7% inhibition.
  • Structural Comparison: These compounds feature thiourea and hydroxyl/methoxy substituents, which enhance radical scavenging.

N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide (CAS 1020056-10-3)

  • Structural Differences: A methoxyethoxy group replaces the phenylethoxy moiety, and an amino-methoxyphenyl group is attached to the nitrogen.
  • Functional Impact: The methoxyethoxy group improves water solubility, while the amino group enables hydrogen bonding. These features contrast with the lipophilic phenylethoxy and ethyl groups in this compound .

Data Tables

Table 1: Structural and Activity Comparison of Benzamide Derivatives

Compound Name Core Substituent N-Substituent Key Activity Activity Metric Reference
This compound 4-(2-phenylethoxy) Ethyl N/A (Limited data) N/A -
N-(2,6-dimethylphenyl)-4-(2-phenylethoxy)benzamide 4-(2-phenylethoxy) 2,6-Dimethylphenyl N/A N/A
N-ethyl-4-(pyridin-4-yl)benzamide 4-pyridinyl Ethyl ROCK1 inhibition pIC50 > 8.0
A8 (Antioxidant) 4-hydroxyphenylthiourea Benzamide Antioxidant 86.6% inhibition
H10 (Antioxidant) 4-methoxyphenylthiourea Benzamide Antioxidant 87.7% inhibition

Table 2: Pharmacokinetic Properties of Selected Compounds

Compound Type Synthetic Accessibility (SA) Score Key ADME/Tox Features Reference
ROCK1 Inhibitors (Pyridinyl) <5 High bioavailability, low toxicity
Antioxidant Benzamides Not reported Polar groups enhance solubility
This compound (Predicted) Moderate (estimated) Likely high hydrophobicity -

Key Research Findings

  • ROCK1 Inhibitors : Pyridinyl-based analogs outperform phenylethoxy derivatives in binding affinity due to stronger hydrogen bonding and electrostatic interactions .
  • Antioxidants : Thiourea and hydroxyl/methoxy groups are critical for radical scavenging, a feature absent in this compound .
  • Solubility vs. Binding : Methoxyethoxy substituents (e.g., CAS 1020056-10-3) improve solubility but may reduce target engagement compared to hydrophobic phenylethoxy groups .

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